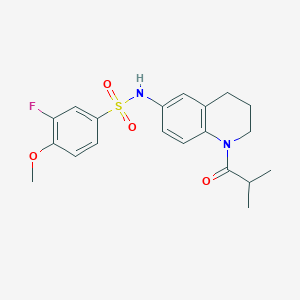

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

Description

Introduction to Tetrahydroquinoline Sulfonamide Research Framework

Historical Development of Sulfonamide-Tetrahydroquinoline Derivatives

The integration of sulfonamide groups into tetrahydroquinoline frameworks originated from efforts to enhance the metabolic stability and target specificity of early sulfonamide-based therapeutics. Sulfonamides, first recognized for their antibacterial properties in the 1930s, were later repurposed for diverse therapeutic areas, including enzyme inhibition and receptor modulation. The tetrahydroquinoline scaffold, a saturated variant of the quinoline heterocycle, gained prominence in the 1990s due to its conformational flexibility and ability to mimic natural alkaloids.

Early synthetic efforts focused on simple N-sulfonamide-tetrahydroquinolines, such as 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide, which demonstrated moderate bioactivity but faced limitations in pharmacokinetic profiles. Advances in molecular modeling during the 2010s enabled scaffold-hopping strategies, leading to derivatives with improved metabolic stability and binding affinity. For instance, the introduction of acyl groups at the tetrahydroquinoline nitrogen (e.g., 1-acetyl or 1-isobutyryl substituents) markedly reduced hepatic clearance in preclinical models.

Key milestones in this field include:

- 2000s : Discovery of tetrahydroquinoline sulfonamides as inhibitors of dihydropteroate synthase (DHPS), validating their potential in antimicrobial therapy.

- 2010s : Structural optimization campaigns that identified RORγt inverse agonists for autoimmune diseases, exemplified by compound 13 (N-sulfonamide-tetrahydroquinoline) with IC₅₀ values below 100 nM.

- 2020s : Development of fluorinated and methoxylated variants to enhance target engagement and blood-brain barrier penetration, as seen in 3-fluoro-4-methoxybenzenesulfonamide derivatives.

Structure-Based Classification within Medicinal Chemistry

3-Fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide belongs to the N-acylated sulfonamide-tetrahydroquinoline subclass, characterized by three structural domains:

- Tetrahydroquinoline Core : The saturated six-membered ring with a bicyclic arrangement provides rigidity while allowing chair-like conformational changes critical for receptor binding.

- N-Isobutyryl Substituent : Acylation of the tetrahydroquinoline nitrogen with an isobutyryl group (-CO-C(CH₃)₂) enhances metabolic stability by shielding the amine from oxidative deamination.

- 3-Fluoro-4-Methoxybenzenesulfonamide Moiety : The electron-withdrawing fluorine atom at position 3 and methoxy group at position 4 modulate electron density, improving interactions with hydrophobic enzyme pockets.

Comparative analysis with related compounds reveals distinct structure-activity relationships (SAR):

Current Research Landscape and Significance

Recent studies highlight two primary therapeutic applications for this compound class:

Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) Inverse Agonism

RORγt, a nuclear receptor pivotal for Th17 cell differentiation, is a validated target in autoimmune diseases like psoriasis. Molecular docking studies demonstrate that the 3-fluoro-4-methoxybenzenesulfonamide group in 5a (a structural analog) forms hydrogen bonds with RORγt’s His479 and Phe377 residues, disrupting co-activator recruitment. In murine psoriasis models, topical formulations of such compounds reduced epidermal thickness by 40–60% compared to controls.

DNA Glycosylase Inhibition

The compound’s sulfonamide moiety exhibits selective inhibition of 8-oxoguanine DNA glycosylase (OGG1), an enzyme implicated in oxidative DNA repair. SU0268, a prototypical inhibitor, suppressed 8-hydroxyguanine excision with an IC₅₀ of 0.059 μM, offering potential in oncology and inflammation.

Synthetic methodologies have also evolved, with recent routes employing:

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-13(2)20(24)23-10-4-5-14-11-15(6-8-18(14)23)22-28(25,26)16-7-9-19(27-3)17(21)12-16/h6-9,11-13,22H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFCATHUHCBMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₈H₁₈F₂N₂O₃S

- IUPAC Name : 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide

This compound features a sulfonamide group which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested :

- Prostate (DU-145)

- Cervical (HeLa)

- Lung Adenocarcinoma (A549)

- Liver (HepG2)

- Breast (MCF-7)

In vitro assays showed that derivatives with similar structures inhibited cell proliferation effectively. A notable study reported an IC₅₀ value of 0.054 µM against the A549 lung cancer cell line for a related compound with a triazole moiety .

The mechanism through which this compound exhibits its anticancer activity involves:

- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis through the activation of caspase pathways .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Preliminary studies suggest that 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide may also possess antibacterial activity. However, specific data on its antimicrobial efficacy remains limited and requires further investigation.

Research Findings and Case Studies

Case Study: Tetrahydroquinoline Derivatives

A study involving tetrahydroquinoline derivatives demonstrated their ability to inhibit tubulin polymerization by approximately 48% , indicating a strong potential for developing new anticancer agents based on this scaffold . The docking studies revealed binding at the colchicine site of β-tubulin, which is crucial for their mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified is 3-chloro-4-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (CAS: 1021117-17-8), which differs in three critical aspects:

Substituent on the benzene ring : Chlorine replaces fluorine at the 3-position.

Sulfonyl group : A propylsulfonyl group is present instead of isobutyryl.

Methoxy group : Absence of the 4-methoxy group on the benzene ring .

Physicochemical and Functional Differences

Key Findings :

- The methoxy group in the target compound likely improves solubility compared to the chloro-fluoro analogue, which lacks polar substituents .

- The isobutyryl group may confer greater metabolic stability than the propylsulfonyl group due to steric shielding of the carbonyl .

- Fluorine vs.

Broader Context of Sulfonamide Derivatives

Other sulfonamide-based compounds, such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), highlight the diversity of this class. However, these lack the tetrahydroquinoline backbone, limiting direct comparability .

Research Implications and Tools

- Crystallographic Analysis : Tools like SHELXL and Mercury CSD are critical for elucidating the 3D structure and intermolecular interactions of such compounds, particularly for understanding packing patterns and hydrogen-bonding networks .

- Lumping Strategies: Compounds with analogous sulfonamide-tetrahydroquinoline frameworks may be grouped in environmental or metabolic studies to predict degradation pathways or bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-N-(1-isobutyryl-THQ-6-yl)-4-methoxybenzenesulfonamide, and what critical intermediates are involved?

- Methodology : The synthesis typically involves multi-step functionalization of the tetrahydroquinoline (THQ) core. Key steps include:

- Isobutyryl group introduction : Acylation of the THQ amine using isobutyryl chloride under anhydrous conditions (e.g., THF, pyridine) .

- Sulfonamide coupling : Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with the THQ intermediate in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology :

- NMR spectroscopy : , , and -NMR to confirm regioselectivity of fluorine and methoxy groups, and the absence of rotational isomers in the sulfonamide moiety .

- HRMS : High-resolution mass spectrometry to verify molecular weight (expected [M+H] ~463.15 Da) and isotopic patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtained .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition : Screen against kinases or sulfotransferases using fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) .

- Cellular permeability : Caco-2 cell monolayer assay to assess logP and membrane permeability .

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells to determine IC values .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the isobutyryl-THQ intermediate, and what factors contribute to side-product formation?

- Methodology :

- Reaction kinetics : Monitor acylation via in situ IR spectroscopy to optimize reaction time and temperature (typically 0–25°C, 12–24 hrs) .

- Side-product analysis : LC-MS identification of N-overacylation byproducts; mitigate via controlled stoichiometry (1.1 eq isobutyryl chloride) and inert atmosphere .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance regioselectivity in THQ functionalization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) during characterization?

- Methodology :

- Dynamic NMR experiments : Variable-temperature -NMR to detect conformational exchange broadening (e.g., hindered rotation in sulfonamide) .

- DFT calculations : Compare computed chemical shifts (Gaussian 16, B3LYP/6-311+G(d,p)) with experimental data to identify electronic effects from fluorine substitution .

- Isotopic labeling : Synthesize -labeled analogs to resolve overlapping signals in heteronuclear correlation spectra (HMBC) .

Q. How do structural modifications (e.g., fluorination position, isobutyryl vs. acetyl groups) impact target binding affinity?

- Methodology :

- SAR studies : Synthesize analogs with systematic substitutions (e.g., 2-fluoro vs. 4-fluoro, tert-butyl vs. isobutyryl) and compare IC values in enzyme assays .

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., sulfotransferase active sites) .

- Thermodynamic profiling : ITC (isothermal titration calorimetry) to quantify enthalpy/entropy contributions to binding .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?

- Methodology :

- Rodent models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to assess bioavailability, half-life, and tissue distribution .

- LC-MS/MS quantification : Develop a validated method with deuterated internal standards (e.g., d-analog) for plasma and organ homogenates .

- Metabolite identification : High-resolution MS/MS with MetabolitePilot™ software to detect phase I/II metabolites (e.g., glucuronidation at the methoxy group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.